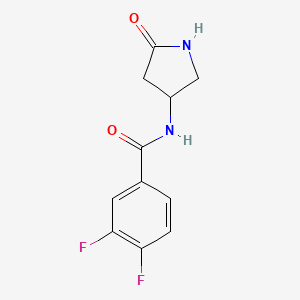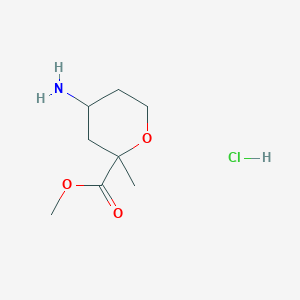
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 g/mol.
作用機序
Target of Action
The primary target of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain , two key biochemical pathways involved in cellular respiration . The downstream effects of this disruption would include a decrease in ATP production, potentially leading to cell death.
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production within the cell. This disruption can lead to cell death , which may explain the compound’s observed antifungal activity .
準備方法
The synthesis of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 5-oxopyrrolidine-3-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
化学反応の分析
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
科学的研究の応用
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
3,5-Difluoro-2,4,6-triazidopyridine: This compound also contains fluorine atoms and is used in various chemical reactions and biological studies.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, are widely studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research.
特性
IUPAC Name |
3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c12-8-2-1-6(3-9(8)13)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMAAFWIEONBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2804752.png)


![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)
![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2804764.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)
